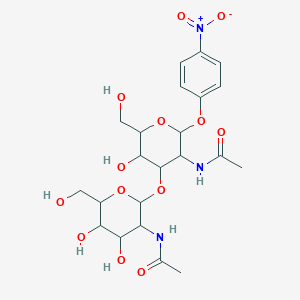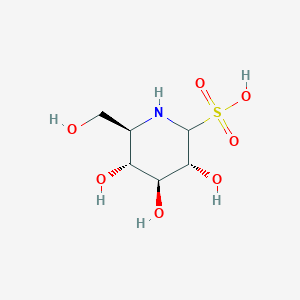
1-Pyrenebutyryl Chloride
Overview
Description
1-Pyrenebutyryl Chloride is a compound with the molecular formula C20H15ClO . It is used as a cationic polymerization agent to produce polymeric materials . It is also an intermediate in the production of chitosan gel, which has potential applications in drug delivery .
Synthesis Analysis
1-Pyrenebutyryl Chloride can be synthesized by reacting propranolol hydrochloride with two equivalents of pyrenebutyraldehyde and magnesium oxide . Another synthesis method involves the use of sulfuryl dichloride in benzene .Molecular Structure Analysis
The molecular weight of 1-Pyrenebutyryl Chloride is 306.8 g/mol . The IUPAC name for this compound is 4-pyren-1-ylbutanoyl chloride . The InChIKey, a unique identifier for the compound, is BZRMDRDSRVMJDF-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Pyrenebutyryl Chloride has been used in the enrichment of glycans. In this process, glycan capturing is achieved by reversible covalent bond formation between the hydroxyl groups of glycans and the acyl chloride groups on graphene oxide .Physical And Chemical Properties Analysis
1-Pyrenebutyryl Chloride is an off-white to beige crystalline solid with a melting point of 80-81°C . It has a topological polar surface area of 17.1 Ų and a complexity of 420 .Scientific Research Applications
Production of Polymeric Materials
1-Pyrenebutyryl Chloride is used as a cationic polymerization agent to produce polymeric materials . These materials have a wide range of applications in various industries, including electronics, automotive, and aerospace.
Production of Chitosan Gel
It is an intermediate in the production of chitosan gel . Chitosan gel has potential applications in drug delivery systems. It can be used to encapsulate drugs for controlled release, improving the effectiveness of the treatment.
Glycan Enrichment
1-Pyrenebutyryl Chloride functionalized Graphene Oxide (PCGO) has been used for glycan enrichment . The method is highly efficient and visual, and it allows for direct identification by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI–TOF MS) analysis .
Laser Desorption/Ionization Mass Spectrometry (LDI MS)
Carbon nanomaterials, including 1-Pyrenebutyryl Chloride, have been used in LDI MS . These materials have strong optical absorption at laser wavelengths, which can efficiently assist the LDI process .
Surface-Enhanced Laser Desorption/Ionization (SELDI)
1-Pyrenebutyryl Chloride can also be used in SELDI, a technique related to MALDI . This technique is used for the analysis of protein mixtures in a high-throughput manner.
Analytical Chemistry
Due to its unique properties, 1-Pyrenebutyryl Chloride is used in analytical chemistry . It can be used in various techniques such as spectroscopy, chromatography, and mass spectrometry .
Mechanism of Action
Target of Action
1-Pyrenebutyryl Chloride is primarily used as a cationic polymerization agent . It plays a crucial role in the production of polymeric materials . It is also an intermediate in the production of chitosan gel , which has potential applications in drug delivery .
Mode of Action
It is known that it can be synthesized by reacting propranolol hydrochloride with two equivalents of pyrenebutyraldehyde . As a cationic polymerization agent, it likely interacts with its targets (monomers) to initiate or propagate a polymer chain.
Result of Action
The result of 1-Pyrenebutyryl Chloride’s action is the production of polymeric materials and chitosan gel . These materials have various applications, including potential use in drug delivery systems .
Future Directions
properties
IUPAC Name |
4-pyren-1-ylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMDRDSRVMJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392604 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenebutyryl Chloride | |
CAS RN |
63549-37-1 | |
| Record name | 1-Pyrenebutyryl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-pyrenebutyryl chloride interact with graphene oxide and facilitate glycan enrichment?
A1: 1-Pyrenebutyryl chloride functionalizes free graphene oxide (GO) through a π-π stacking interaction between the pyrene moiety and the GO surface []. This interaction allows the acyl chloride groups of 1-pyrenebutyryl chloride to become available for reaction with hydroxyl groups on glycans. The multiple hydroxyl groups present on glycans lead to cross-linking and self-assembly of the functionalized GO sheets (PCGO), resulting in visible aggregation and efficient glycan capture [].
Q2: What are the advantages of using 1-pyrenebutyryl chloride functionalized graphene oxide for glycan enrichment compared to other methods?
A2: This method offers several advantages:
- High Efficiency: The large surface area of free PCGO and the high reactivity of the acyl chloride groups contribute to efficient glycan capturing [].
- Visual Monitoring: The cross-linking of PCGO upon glycan binding causes visible aggregation, enabling simple visual monitoring of the enrichment process [].
- Rapid Enrichment: The method achieves rapid enrichment, with visible aggregation occurring within 30 seconds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)